molecular formula C18H15FN4O B5596114 N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5596114
M. Wt: 322.3 g/mol
InChI Key: GARWOZBZFVZJHP-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H15FN4O and its molecular weight is 322.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.12298928 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Cytotoxic Activities

Antiviral Applications : Research has demonstrated the potential of pyrazole-based heterocycles in antiviral therapies. For instance, compounds related to the mentioned chemical structure have been evaluated for their efficacy against Herpes simplex virus type-1 (HSV-1), showing a significant reduction in viral plaques, indicative of promising antiviral properties (Dawood et al., 2011).

Cytotoxic Activities : The cytotoxic activities of these compounds against various cancer cell lines have also been studied, revealing that certain derivatives exhibit potent cytotoxic effects, offering insights into novel anticancer drug development (Aslam et al., 2013).

Corrosion Inhibition

Protection Against Corrosion : Pyrazole derivatives have shown efficacy as corrosion inhibitors for metals in acidic environments, suggesting their utility in industrial applications to extend the lifespan of metal components. Studies demonstrate that these compounds can significantly reduce corrosion rates through the formation of protective layers on metal surfaces (Paul et al., 2020).

Molecular Docking and Computational Studies

Computational Insights : Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted to understand the interactions and binding modes of pyrazole derivatives with biological targets. These studies provide valuable insights into the design of more effective therapeutic agents and materials with improved properties (Pillai et al., 2017).

Mechanism of Action

Without specific context or research, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the specific context in which it’s used, such as the type of biological or chemical system involved .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of novel organic compounds like this one is a crucial aspect of research in fields like medicinal chemistry, materials science, and chemical biology. Future research could explore its potential applications, its reactivity under various conditions, and its interactions with different biological targets .

Properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c1-12(13-7-9-15(19)10-8-13)20-23-18(24)17-11-16(21-22-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARWOZBZFVZJHP-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.